The compound is sourced from various chemical suppliers and databases, including BenchChem and PubChem. It is classified as a carbamate derivative, specifically designed for use in synthetic organic chemistry. Its IUPAC name is tert-butyl N-[(3S,5R)-5-methylpyrrolidin-3-yl]carbamate, indicating its stereochemistry and functional groups.
The synthesis of tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate typically involves the reaction of a pyrrolidine derivative with a carbamic acid ester. The general procedure includes:
The molecular structure of tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate can be represented using various structural formulas:
O=C(OC(C)(C)C)NC1CNC(C)C1
HBFRNKXGNAOUDC-SFYZADRCSA-N
The compound features a tert-butyl group attached to a carbamate functional group, with a 5-methylpyrrolidine moiety providing chirality and potential interaction sites for biological activity .
tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate can participate in several chemical reactions:
The mechanism of action for tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate involves its interaction with specific biological targets:
The purity of commercially available samples often exceeds 95%, ensuring suitability for research applications .
tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate has several scientific uses:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16655-63-3
CAS No.: